molecular formula C18H18N2O3S2 B2745717 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide CAS No. 896342-46-4

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide

Cat. No. B2745717
M. Wt: 374.47
InChI Key: RINWDWHTNAJVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • The compound is known as N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide .

  • It has the following chemical structure:





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound. It appears to be a rare and unique chemical.





  • Molecular Structure Analysis



    • Molecular Formula : C24H27N5O2S2

    • Molecular Weight : 481.634 Da

    • Monoisotopic Mass : 481.160614 Da

    • ChemSpider ID : 1842043





  • Chemical Reactions Analysis



    • No specific chemical reactions were found for this compound in the available data.





  • Physical And Chemical Properties Analysis



    • Density : 1.4±0.1 g/cm³

    • Boiling Point : Not specified

    • Polar Surface Area : 146 Ų

    • Polarizability : 53.6±0.5 × 10⁻²⁴ cm³

    • Surface Tension : 53.5±7.0 dyne/cm




  • Scientific Research Applications

    Antimicrobial and Antitumor Applications

    Antimicrobial Evaluation : Studies have synthesized novel heterocyclic compounds incorporating sulfamoyl moieties, aiming to develop antimicrobial agents. These compounds, including derivatives similar to the specified compound, showed promising antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial therapies (Darwish et al., 2014).

    Antitumor Evaluation : Research into the synthesis of heterocyclic compounds derived from similar compounds has highlighted their potential in antitumor applications. These compounds exhibited significant antiproliferative activity against various human cancer cell lines, suggesting their use in developing novel anticancer drugs (Shams et al., 2010).

    Molecular Docking and Antibacterial Evaluation

    Molecular Docking Studies : New series of derivatives have been synthesized and evaluated for their interaction with bacterial protein receptors. Molecular docking studies indicated that certain derivatives exhibit good binding affinity, suggesting their potential application in designing antibacterial agents (Ravichandiran et al., 2015).

    Cardiac Electrophysiological Activity

    Selective Class III Agents : The synthesis and evaluation of N-substituted imidazolylbenzamides, including compounds with similar structural features, have demonstrated potential as selective class III agents for cardiac electrophysiological activity. These findings open avenues for developing new therapies for arrhythmias (Morgan et al., 1990).

    Neuroprotective and Anticonvulsant Activity

    Anticonvulsant Profiles : Neuroprotective agents, including sulfonyl(thio)ureas with structural similarities, have been evaluated for their anticonvulsant activity. Their profiles are akin to phenytoin, indicating their potential as more effective anticonvulsant drugs (Masereel et al., 1997).

    Electrophysiological Modulation

    AMPA Receptor Potentiation : The discovery of compounds acting as potentiators for the AMPA receptor highlights the potential for attenuating cognitive deficits, with specific derivatives showing promising preclinical characterizations for use in schizophrenia therapy (Shaffer et al., 2015).

    Safety And Hazards



    • Safety information is not provided in the available data.




  • Future Directions



    • Further research is needed to explore the potential applications and properties of this compound.




    Please note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Safety and hazards information should be obtained from additional sources. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18N2O3S2/c1-25(22,23)13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-2-4-6-16(14)24-18/h7-10H,2-6H2,1H3,(H,20,21)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RINWDWHTNAJVDK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18N2O3S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    374.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide

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